4-Propoxybenzoyl chloride
CAS No.: 40782-58-9
Cat. No.: VC2227263
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40782-58-9 |
|---|---|
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.64 g/mol |
| IUPAC Name | 4-propoxybenzoyl chloride |
| Standard InChI | InChI=1S/C10H11ClO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 |
| Standard InChI Key | FKAPQNQLKYYUAE-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C(=O)Cl |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)Cl |
Introduction
Chemical Structure and Properties
4-Propoxybenzoyl chloride (C₁₀H₁₁ClO₂) features a benzoyl chloride moiety with a propoxy substituent at the para position of the aromatic ring. This structural arrangement influences both its physical and chemical properties.
Structural Features
The molecule consists of:
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A benzene ring as the core structure
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A carbonyl chloride (-COCl) group directly attached to the benzene ring
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A propoxy group (-OCH₂CH₂CH₃) at the para position relative to the carbonyl chloride group
Physical Properties
While specific data for 4-propoxybenzoyl chloride is limited in the available literature, its properties can be estimated based on structurally similar compounds. For comparison, 4-propylbenzoyl chloride (which differs by having a propyl rather than propoxy group) has a reduced pressure boiling point of 408.7 K at 0.027 bar . The presence of the oxygen atom in the propoxy group would likely result in different physical properties, including:
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Increased polarity compared to 4-propylbenzoyl chloride
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Potentially higher boiling point due to increased intermolecular interactions
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Different solubility profile, with improved solubility in polar solvents
Spectroscopic Characteristics
In terms of spectroscopic properties, 4-propoxybenzoyl chloride would be expected to show characteristic signals in:
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IR spectroscopy: Strong carbonyl stretching band (typically around 1750-1780 cm⁻¹ for acid chlorides)
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¹H NMR: Signals for aromatic protons (δ 7-8 ppm), propoxy methylene protons (δ 3.8-4.2 ppm for -OCH₂-), and methylene/methyl protons from the propyl chain
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¹³C NMR: Characteristic carbonyl carbon signal (δ 165-175 ppm) and aromatic carbon signals
Reactivity and Chemical Behavior
As an acid chloride derivative, 4-propoxybenzoyl chloride exhibits high reactivity toward nucleophiles, making it valuable for various transformations in organic synthesis.
General Reactivity Patterns
The compound demonstrates reactivity patterns typical of acid chlorides:
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Hydrolysis in aqueous conditions to form 4-propoxybenzoic acid
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Alcoholysis to form corresponding esters
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Aminolysis to form amides
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Friedel-Crafts acylation reactions
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Reduction to corresponding aldehydes
The presence of the propoxy group at the para position would influence the electronic environment of the carbonyl group, potentially altering its reactivity compared to benzoyl chloride itself.
Stability Considerations
Like other acid chlorides, 4-propoxybenzoyl chloride is moisture-sensitive and reacts with water to form the corresponding carboxylic acid and hydrogen chloride. This reactivity necessitates storage under anhydrous conditions, typically in sealed containers under inert atmosphere.
Similar compounds like 4-propylbenzoyl chloride are described as corrosive materials that cause burns by all exposure routes . 4-Propoxybenzoyl chloride would likely share these hazardous properties, releasing hydrogen chloride gas upon contact with moisture, including bodily tissues.
Applications in Organic Synthesis
4-Propoxybenzoyl chloride serves as a valuable building block in organic synthesis, particularly in pharmaceutical and materials science applications.
Pharmaceutical Applications
In pharmaceutical synthesis, 4-propoxybenzoyl chloride could serve as:
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An intermediate in the preparation of anti-inflammatory agents
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A building block for synthesis of liquid crystal materials
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A precursor for ester and amide derivatives with potential biological activity
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A reagent for the preparation of modified peptides and proteins
Material Science Applications
In material science, potential applications include:
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Preparation of specialty polymers
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Synthesis of photoactive materials
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Development of surfactants and amphiphilic compounds
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Creation of specialty coatings and adhesives
Specific Synthetic Transformations
Table 1: Common Synthetic Transformations of 4-Propoxybenzoyl Chloride
| Reaction Type | Reagent | Product | Potential Applications |
|---|---|---|---|
| Esterification | Alcohols (ROH) | 4-Propoxybenzoate esters | Fragrances, plasticizers |
| Amidation | Amines (RNH₂) | 4-Propoxybenzoamides | Pharmaceuticals, peptide mimetics |
| Friedel-Crafts Acylation | Aromatic compounds | 4-Propoxybenzophenone derivatives | UV absorbers, photosensitizers |
| Reduction | LiAlH(OtBu)₃ | 4-Propoxybenzaldehyde | Fragrances, chemical intermediates |
| Coupling reactions | Organometallic reagents | Ketone derivatives | Complex organic synthesis |
Comparison with Related Compounds
To better understand 4-propoxybenzoyl chloride, it is helpful to compare it with structurally related compounds.
Structural Analogs
Table 2: Comparison of 4-Propoxybenzoyl Chloride with Related Compounds
Reactivity Comparisons
The electron-donating nature of the propoxy group distinguishes 4-propoxybenzoyl chloride from benzoyl chloride and analogs with electron-withdrawing groups. This electronic effect:
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Reduces the electrophilicity of the carbonyl carbon
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May decrease the rate of nucleophilic acyl substitution reactions
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Could enhance stability toward hydrolysis compared to benzoyl chloride
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May influence the chemoselectivity in complex reaction mixtures
Current Research and Future Perspectives
Future Research Directions
Potential future research areas involving 4-propoxybenzoyl chloride might include:
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Development of greener synthetic routes
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Exploration of catalytic methods for selective transformations
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Application in the synthesis of modified natural products
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Investigation of potential biological activities of derivatives
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Utilization in polymer chemistry and materials science
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